![molecular formula C15H21N5O4 B14243744 2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]- CAS No. 393056-58-1](/img/structure/B14243744.png)
2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]-: is a compound known for its versatile applications in coordination chemistry and its role as a ligand for transition metals. This compound is characterized by its ability to form stable complexes with metals such as copper and nickel, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2,6-diaminopyridine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is used as a ligand in coordination chemistry.
Biology: The compound has been explored for its potential biological activities, including its role in facilitating ion transport across cell membranes. This property makes it a candidate for research in drug delivery and therapeutic applications .
Medicine: In medicine, the compound’s ability to form complexes with metals is investigated for potential use in diagnostic imaging and as therapeutic agents. Its role in disrupting cellular ion homeostasis is of particular interest in cancer research .
Industry: Industrially, the compound is used in the preparation of molecular turnstiles and other advanced materials. Its coordination properties make it valuable in the development of new materials with specific functionalities .
作用机制
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal ions, enabling them to participate in various chemical reactions. The compound’s tridentate ligand structure allows it to form stable complexes, which can then interact with molecular targets and pathways in biological systems .
相似化合物的比较
2,6-Pyridinedicarboxamide: A simpler form of the compound without the acetylaminoethyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of 2,6-Pyridinedicarboxamide derivatives.
2,6-Diaminopyridine: Another precursor used in the synthesis of the compound
Uniqueness: 2,6-Pyridinedicarboxamide, N,N’-bis[2-(acetylamino)ethyl]- is unique due to its specific structure, which allows it to form stable complexes with transition metals. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .
属性
CAS 编号 |
393056-58-1 |
|---|---|
分子式 |
C15H21N5O4 |
分子量 |
335.36 g/mol |
IUPAC 名称 |
2-N,6-N-bis(2-acetamidoethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C15H21N5O4/c1-10(21)16-6-8-18-14(23)12-4-3-5-13(20-12)15(24)19-9-7-17-11(2)22/h3-5H,6-9H2,1-2H3,(H,16,21)(H,17,22)(H,18,23)(H,19,24) |
InChI 键 |
ZUVRHDDJNWYJIW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCNC(=O)C1=NC(=CC=C1)C(=O)NCCNC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


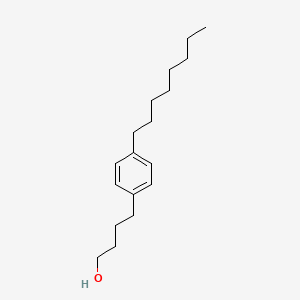
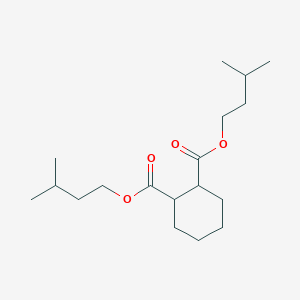

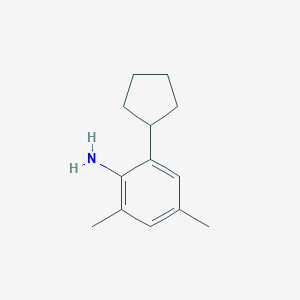
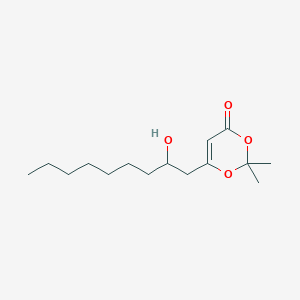
![Benzothiazole, 5-benzo[b]thien-2-yl-2-methyl-](/img/structure/B14243696.png)
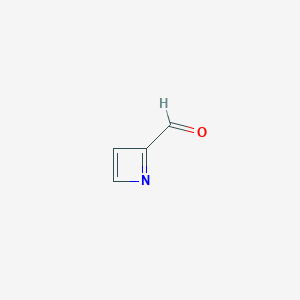
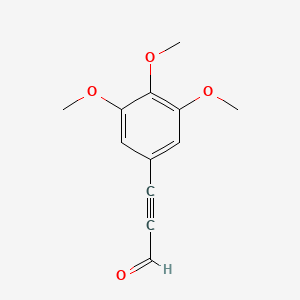
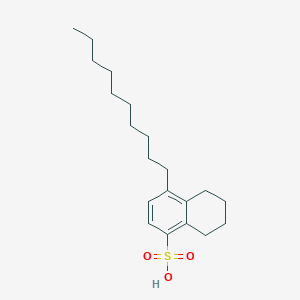
![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![2-Heptadecanol, 1-[(2-hydroxyethyl)methylamino]-, (R)-](/img/structure/B14243726.png)
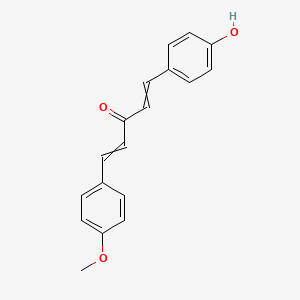
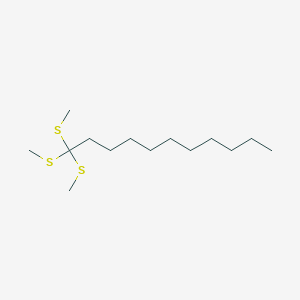
![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)
